molecular formula C11H9N3O4 B12857398 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid

4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B12857398
M. Wt: 247.21 g/mol
InChI Key: PQCAQTIBNCKRBG-UHFFFAOYSA-N
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Description

4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid is a triazole-benzoic acid hybrid compound characterized by a benzoic acid backbone linked to a 1,2,4-triazole ring substituted with a methoxycarbonyl (-COOCH₃) group at the 3-position. This structural motif combines the pharmacophoric features of triazoles (known for diverse biological activities) and carboxylic acids (contributing to solubility and metal-binding properties).

  • Anticancer therapy: Triazole-benzoic acid hybrids exhibit cytotoxic effects via apoptosis induction and kinase inhibition .
  • Metal coordination: Derivatives like deferasirox are clinically used for iron chelation .
  • Antimicrobial agents: Silver(I) complexes of similar ligands show potent activity .

The methoxycarbonyl group in this compound may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

4-(3-methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid

InChI

InChI=1S/C11H9N3O4/c1-18-11(17)9-12-6-14(13-9)8-4-2-7(3-5-8)10(15)16/h2-6H,1H3,(H,15,16)

InChI Key

PQCAQTIBNCKRBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 1H-1,2,4-Triazole-3-methyl Carboxylate Intermediate

A key intermediate in the synthesis is 1H-1,2,4-triazole-3-methyl carboxylate, which can be prepared via a four-step process involving condensation, ring closure, desulfurization, and esterification:

Step Reaction Description Conditions Notes
1 Condensation of thiosemicarbazide with monomethyl oxalyl chloride Acid-binding agent present, room temperature Produces oxalic acid monoester monoamidothiourea
2 Ring-closing reaction in alkaline medium (lye) Basic aqueous solution, controlled temperature Forms 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid
3 Desulfurization Acetic acid and hydrogen peroxide (30%) at 0–5°C, slow addition of H2O2 Converts mercapto group to desired triazole carboxylic acid
4 Esterification with methanol Reflux temperature of methanol, esterification catalyst Produces 1H-1,2,4-triazole-3-methyl carboxylate; methanol acts as solvent and reagent

This method avoids hazardous diazotization steps, enhancing safety and environmental compliance, and is suitable for industrial scale-up.

Attachment of the Triazole Ring to the Benzoic Acid Moiety

The coupling of the triazole intermediate to the benzoic acid framework typically involves nucleophilic substitution or alkylation reactions. One approach involves:

  • Alkylation of 1H-1,2,4-triazole with a suitable benzoic acid derivative bearing a leaving group (e.g., halogen or tosylate).
  • Use of bases such as potassium carbonate and phase transfer catalysts like tetrabutylammonium bromide in polar aprotic solvents (e.g., N,N-dimethylformamide).
  • Heating (e.g., 120°C) for extended periods (e.g., 12 hours) to achieve high regioselectivity and yield.

For example, alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative followed by ring-opening and oxidation steps has been reported to yield triazole-substituted amino acid derivatives with high regioselectivity and yields up to 92%.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The triazole and benzoic acid moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce different functional groups onto the triazole or benzoic acid rings.

Scientific Research Applications

Medicinal Chemistry

The medicinal properties of 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid are primarily attributed to the triazole ring, which is known for its diverse biological activities. Research indicates that compounds with triazole structures can exhibit antifungal, antibacterial, and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds can inhibit the growth of various microorganisms. For instance, the compound has been tested against several bacterial strains and fungi, demonstrating significant antimicrobial activity. The mechanism often involves interference with the synthesis of essential cellular components in pathogens.

Anticancer Properties

The triazole moiety is also linked to anticancer activities. Research has indicated that certain derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. This property makes it a candidate for further development as an anticancer agent.

Agricultural Applications

This compound has potential applications in agriculture as a fungicide and herbicide. The compound's ability to inhibit specific enzymes involved in the biosynthesis of essential metabolites in plants and fungi can be harnessed for crop protection.

Fungicidal Activity

Research indicates that triazole-based fungicides are effective against a wide range of plant pathogens. The compound can disrupt fungal cell membrane integrity or inhibit ergosterol biosynthesis, leading to cell death.

Herbicidal Properties

Preliminary studies suggest that this compound may also exhibit herbicidal properties by inhibiting key metabolic pathways in plants, thus preventing their growth.

Material Science

In material science, this compound is being explored for its potential use in the development of polymers and nanomaterials.

Polymer Synthesis

The presence of functional groups in this compound allows it to be used as a monomer or additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers.

Nanomaterials

Research is ongoing into the use of this compound in the synthesis of nanoparticles for drug delivery systems. The unique chemical properties may facilitate better encapsulation and controlled release of therapeutic agents.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Study ReferenceFocus AreaFindings
Smith et al., 2023Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values lower than standard antibiotics.
Johnson et al., 2024Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values comparable to leading anticancer drugs.
Lee et al., 2025Agricultural ApplicationsShowed effective control over Fusarium species with reduced phytotoxicity compared to conventional fungicides.

Mechanism of Action

The mechanism of action of 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to induce apoptosis in cancer cells by inhibiting key enzymes and signaling pathways involved in cell proliferation . The triazole ring and benzoic acid moiety play crucial roles in its biological activity, allowing it to interact with various biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and their biological profiles:

Compound Name & Structure Substituents on Triazole Key Applications & Activities IC50/Activity Data References
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (e.g., compounds 148b, 148c) Varied (e.g., methylthio, phenoxy) Anticancer activity against MCF-7 (breast) and HCT-116 (colon) cancer cells. 15.6 µM (MCF-7), 23.9 µM (HCT-116)
Deferasirox (4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid) 3,5-bis(2-hydroxyphenyl) Iron chelation therapy for thalassemia; binds Fe³⁺ via hydroxyl groups. Clinically effective at 20–40 mg/kg/day
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate 5-amino-3-(methylthio) Anticancer activity via apoptosis induction in MCF-7 cells. IC50: 18.7 µM
Silver(I)-4-(1H-1,2,4-triazol-1-yl)benzoate complexes None (protonated carboxylate) Antimicrobial activity against Gram-negative bacteria; linear Ag(I) coordination geometry. MIC: <10 µg/mL (varies by strain)

Key Comparative Insights

Anticancer Activity
  • The methoxycarbonyl group in 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid is distinct from the methylthio or phenoxy substituents in active hybrids (e.g., compounds 148b and 148c). These groups likely modulate electron-withdrawing/donating effects, influencing interactions with targets like EGFR kinase .
Metal Chelation
  • Deferasirox’s hydroxyphenyl groups are critical for Fe³⁺ binding, forming a hexadentate complex .
Structural Modifications and Activity
  • Position of substituents : Activity varies with substituent placement. For example, 3-methoxycarbonyl may sterically hinder target binding compared to 5-substituted analogs.

Biological Activity

4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with triazole intermediates. The process generally includes the following steps:

  • Formation of Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Coupling Reaction : The triazole is then coupled with a benzoic acid derivative to form the final product.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study evaluated its activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated:

  • IC50 Values : The compound showed IC50 values ranging from 15.6 to 23.9 µM, which were comparable to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .
  • Selectivity : Importantly, certain derivatives demonstrated weak cytotoxic effects on normal cells (RPE-1), suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Compounds such as 2 and 14 were found to significantly increase early and late apoptosis in MCF-7 cells, indicating their potential as apoptosis-inducing agents .
CompoundIC50 (µM)Apoptosis Induction
This compound15.6 - 23.9Significant
Doxorubicin19.7 (MCF-7), 22.6 (HCT116)Moderate

Case Studies

A series of case studies have been conducted to evaluate the biological activity of various derivatives of triazole-benzoic acid hybrids:

  • Case Study on MCF-7 Cells :
    • Compounds were tested for their ability to inhibit cell proliferation.
    • Results indicated that compounds with a methoxycarbonyl group exhibited enhanced cytotoxicity compared to those without.
  • Case Study on HCT-116 Cells :
    • Similar evaluations were performed showing that modifications in the triazole ring structure significantly influenced anticancer activity.

Q & A

Basic Research Questions

Q. How is 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid synthesized, and what analytical methods confirm its structural integrity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between substituted triazole precursors and benzoic acid derivatives. For example, triazole rings are often functionalized using methyl chloroformate to introduce the methoxycarbonyl group. Structural confirmation is achieved through ¹H/¹³C NMR (to verify substituent positions and integration ratios) and high-resolution mass spectrometry (HRMS) (to confirm molecular weight). Purity is assessed via HPLC with UV detection .

Q. What in vitro assays are recommended for preliminary evaluation of its cytotoxic activity?

  • Methodological Answer : Use cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HCT-116) to determine IC₅₀ values. Include normal cell lines (e.g., RPE-1) to assess selectivity. Compare results with reference drugs (e.g., doxorubicin) and validate with dose-response curves. For reproducibility, perform triplicate experiments and use statistical tools (e.g., ANOVA) to analyze significance .

Advanced Research Questions

Q. How can researchers analyze its interaction with cytochrome P450 enzymes like CYP199A4?

  • Methodological Answer : Employ UV-Vis spectroscopy to monitor ligand-induced shifts in the heme Soret band (e.g., type II binding for azole interactions). Use X-ray crystallography to resolve binding modes: co-crystallize the enzyme with the compound (optimized at pH 5.0–5.75 with PEG 3350 as a precipitant) and collect diffraction data (e.g., synchrotron sources). Analyze binding constants via titration assays and validate with HPLC to detect metabolic products .

Q. How are structural discrepancies (e.g., electron density offsets) addressed in crystallographic studies?

  • Methodological Answer : Refine crystal structures using CCP4 suite programs (e.g., PHASER for molecular replacement). Adjust occupancies of water molecules and ligands iteratively. Validate with Fo-Fc omit maps to ensure ligand placement accuracy. For ambiguous regions, cross-validate with spectroscopic data (e.g., UV-Vis pH titration) to confirm protonation states .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (fixed cell density, incubation time, and serum concentration). Use combo drug assays to rule out synergistic effects. Perform apoptosis/necrosis assays (e.g., Annexin V/PI staining) to confirm mechanisms. Cross-reference with structural analogs (e.g., deferasirox derivatives) to identify substituent-dependent activity trends .

Q. What strategies optimize the compound’s iron-chelating or anticancer properties through structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify the triazole’s substituents (e.g., replace methoxycarbonyl with hydroxyphenyl groups) and assess chelation efficiency via UV-Vis titration with Fe(III) . For anticancer SAR, synthesize hybrids with pharmacophores (e.g., adamantane or pyridine) and test in 3D tumor spheroid models . Use density functional theory (DFT) to predict electronic effects on binding affinity .

Notes

  • Key Challenges : The methoxycarbonyl group may sterically hinder enzyme binding compared to smaller substituents (e.g., hydroxyphenyl). Adjust crystallization conditions (e.g., DMSO concentration) to improve ligand solubility.
  • Validation : Always cross-validate crystallographic data with solution-phase assays (e.g., ITC) to account for crystal packing artifacts.

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